
N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, also known as HPEA-EDA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of ethylenediamine and has been shown to have interesting biochemical and physiological effects. In
科学的研究の応用
Surface-active Properties of Surfactants
Research on sulfobetaine-type zwitterionic gemini surfactants, related in structure to N-(3-hydroxypropyl)-N'-(2-phenylethyl)ethanediamide, showcases the synthesis and investigation of their surface-active properties. These surfactants exhibit dynamic surface tension and adsorption rates influenced by hydrocarbon chain length, demonstrating potential applications in enhancing the efficiency of surfactant-based systems in various industrial processes (Yoshimura et al., 2006).
Flotation Performance in Mineral Processing
A novel hydroxy polyamine surfactant designed for flotation systems highlights the role of specific functional groups in improving the desiliconization performance during mineral processing. This research underscores the potential of customized chemical structures, akin to this compound, in enhancing the selectivity and efficiency of mineral flotation processes (Liu et al., 2019).
Asymmetric Hydrogenation in Organic Synthesis
The catalytic potential of complexes involving similar diamine functionalities for asymmetric hydrogenation of alpha-hydroxy ketones demonstrates the relevance of such compounds in synthesizing enantiomerically enriched products. This application is crucial for producing pharmaceuticals and fine chemicals with high stereochemical purity (Ohkuma et al., 2007).
Development of Fluorescent Probes
Research on BODIPY-based fluorescent probes for H2S detection, utilizing hydroxyphenylethanone derivatives, highlights the utility of specific functional groups in designing sensitive and selective sensors for biological and environmental monitoring. Such studies point towards the potential applications of this compound in developing advanced materials for sensing and detection purposes (Fang et al., 2019).
特性
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10-4-8-14-12(17)13(18)15-9-7-11-5-2-1-3-6-11/h1-3,5-6,16H,4,7-10H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANGRGYSHNMODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

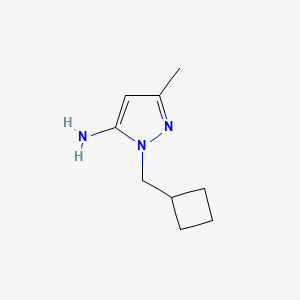
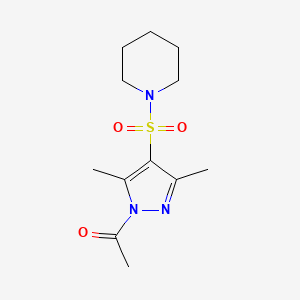
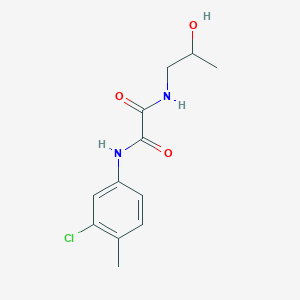
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
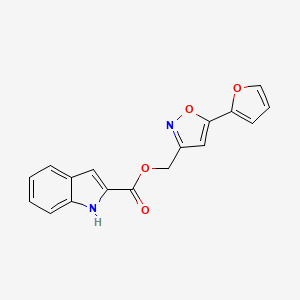
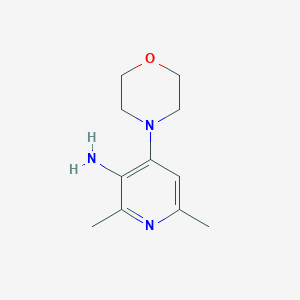
![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
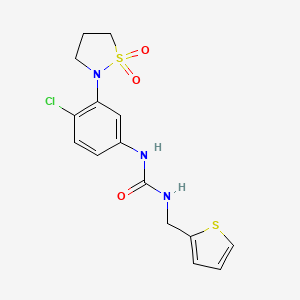
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2578510.png)